(5E)-3-benzyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-benzyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methoxy-benzodioxole moiety, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 3-benzylimidazolidine-2,4-dione with 6-methoxy-1,3-benzodioxole-5-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-benzyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazolidine ring can be reduced to form a more saturated ring system.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of more saturated imidazolidine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(5E)-3-benzyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5E)-3-benzyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
- (6-Methoxy-1,3-benzodioxol-5-yl)amine
- 2-{[Hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid
Uniqueness
(5E)-3-benzyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16N2O5 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H16N2O5/c1-24-15-9-17-16(25-11-26-17)8-13(15)7-14-18(22)21(19(23)20-14)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,23)/b14-7+ |
InChI Key |
PSPSZCYCJSQCPZ-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4)OCO2 |
Canonical SMILES |
COC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4)OCO2 |
Origin of Product |
United States |
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